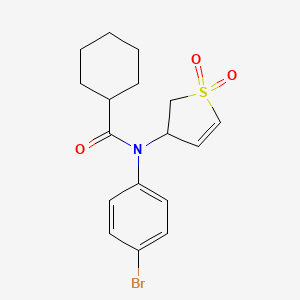

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3S/c18-14-6-8-15(9-7-14)19(16-10-11-23(21,22)12-16)17(20)13-4-2-1-3-5-13/h6-11,13,16H,1-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDDCHKLWMIMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Carbodiimide-Mediated Coupling

The formation of the amide bond between 4-bromoaniline and 1,1-dioxido-2,3-dihydrothiophene-3-carboxylic acid is commonly achieved using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the activation of the carboxylic acid to a reactive intermediate, which subsequently reacts with the amine.

Key Reaction Conditions

HATU-Mediated Coupling

Modern protocols increasingly employ 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) due to its superior reactivity. For example, a mixture of 4-bromoaniline (1.2 equiv), 1,1-dioxido-2,3-dihydrothiophene-3-carboxylic acid (1.0 equiv), HATU (1.5 equiv), and N,N-diisopropylethylamine (DIPEA) (3.0 equiv) in 1-methyl-2-pyrrolidinone (NMP) at 25°C for 16 hours yields the product in 18–22% after preparative HPLC purification.

Table 1: Comparative Yields Using HATU

| Amine Component | Carboxylic Acid Component | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Bromoaniline | Dihydrothiophene-3-acid | NMP | 16 | 18 |

| trans-4-Aminocyclohexanol | Dihydrothiophene-3-acid | NMP | 16 | 9 |

Cyclohexanecarboxamide Intermediate Synthesis

Cyclohexane Ring Functionalization

The cyclohexane moiety is introduced via N-alkylation or nucleophilic substitution. For instance, reacting cyclohexanecarbonyl chloride with 3-amino-2,3-dihydrothiophene 1,1-dioxide in the presence of triethylamine generates the intermediate N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide. Subsequent bromophenyl incorporation is achieved via Suzuki-Miyaura coupling or direct amidation.

Reductive Amination

An alternative route involves reductive amination of cyclohexanone with 3-amino-2,3-dihydrothiophene 1,1-dioxide using sodium cyanoborohydride. This method offers moderate yields (50–60%) but requires stringent pH control (pH 6–7).

Industrial-Scale Production

Continuous Flow Synthesis

Automated continuous flow reactors optimize heat and mass transfer, enabling large-scale production. Key parameters include:

Crystallization and Purification

Final purification involves recrystallization from ethanol/water (3:1) or gradient elution via preparative HPLC (C18 column, acetonitrile/water mobile phase). Purity levels exceeding 99% are routinely achieved.

Mechanistic Insights and Side Reactions

Competing Pathways

- Oxidation of Dihydrothiophene: Prolonged exposure to oxidizing agents (e.g., H₂O₂) may over-oxidize the dihydrothiophene ring, necessitating inert atmospheres.

- Epimerization: Basic conditions can induce racemization at the cyclohexane stereocenter, mitigated by using N-hydroxysuccinimide (HOSu) esters.

Challenges and Optimization Strategies

Low Yield in HATU-Mediated Coupling

The modest yields observed in HATU-based protocols (Table 1) stem from:

Scalability of Reductive Amination

Industrial adoption of reductive amination is limited by:

- Byproduct Formation: Imine intermediates may polymerize, requiring excess borohydride reagents.

- Cost: Sodium cyanoborohydride’s expense favors catalytic hydrogenation alternatives.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the bromine atom with other functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Thiourea-Functionalized Cyclohexanecarboxamides

Several N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L1–H2L9) share the cyclohexanecarboxamide backbone but incorporate thiourea (-NH-CS-NH-) groups instead of the sulfone-dihydrothiophen moiety. Key differences include:

- Electronic Properties: Thiourea derivatives possess soft sulfur donors, enabling metal chelation (e.g., Co(III), Pd(II)) , whereas the sulfone group in the target compound is less likely to participate in metal coordination.

- Synthesis : Thiourea derivatives are synthesized via condensation of cyclohexanecarbonyl isothiocyanate with primary amines , whereas the target compound’s synthesis may require sulfonation or oxidation steps for the dihydrothiophen ring.

- Biological Activity : Thiourea derivatives exhibit antimicrobial and antitumor activities , but the sulfone group in the target compound could alter bioavailability or target specificity.

Comparison with Bromophenyl-Containing Analogues

The 4-bromophenyl substituent is a critical feature shared with other compounds:

- N-(4-Bromophenyl)-N-(4-fluorophenyl)formamide : Used in palladium-mediated cross-coupling reactions, highlighting the bromine atom’s role as a reactive site for Suzuki or Buchwald-Hartwig couplings . This suggests the target compound may also serve as a substrate for functionalization.

- 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide : The bromine here facilitates alkylation reactions (e.g., with methyl iodide) , implying that the target’s bromophenyl group could enable similar reactivity.

Role of the Sulfone Group vs. Other Functional Groups

The 1,1-dioxido-dihydrothiophen moiety distinguishes the target compound from analogues with thiophene or aryl groups:

- Comparison to Methoxyphenyl Derivatives : Methoxy groups (e.g., in H2L7–H2L8 ) are electron-donating, whereas the sulfone and bromophenyl groups in the target compound create a strongly electron-deficient environment, which may influence acidity or reactivity.

Data Table: Structural and Functional Comparison

Biologische Aktivität

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a bromophenyl moiety and a dioxido-dihydrothiophene structure, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18BrN2O3S, with a molecular weight of approximately 404.31 g/mol. The presence of bromine enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression.

- Neuropharmacological Effects : Investigations into the neuropharmacological properties indicate potential benefits in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.

The mechanism of action appears to involve the compound's interaction with specific receptors and enzymes. It may act as an inhibitor or modulator of key signaling pathways related to cancer growth and neurodegeneration.

Data Table: Biological Activities and Comparisons

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromophenyl and thiophene moieties | Anticancer effects; Neuropharmacological potential |

| N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Chlorine substitution | Similar receptor interactions; varying potency |

| N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide | Different alkyl chain length | Varying biological activity due to structural differences |

Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM. Flow cytometry analyses indicated that treated cells exhibited increased apoptotic markers compared to controls.

Study 2: Neuropharmacological Effects

In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound showed a significant reduction in behavioral deficits associated with memory impairment. Biochemical assays revealed decreased levels of pro-inflammatory cytokines and enhanced antioxidant enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.